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molecular formula C8H11NO B1666771 1-(3-Aminophenyl)ethanol CAS No. 2454-37-7

1-(3-Aminophenyl)ethanol

Cat. No. B1666771
M. Wt: 137.18 g/mol
InChI Key: QPKNDHZQPGMLCJ-UHFFFAOYSA-N
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Patent
US04024187

Procedure details

Following the procedure of Example I there was charged m-nitroacetophenone (33.0 g. 0.20 mole, 99% purity), water (300 ml.), and Raney nickel (14.8 g. (wet), Grace No. 4200) under 300 psi to 250 psi hydrogen. After 21/2 hours, work-up, by complete evaporation of the filtered hydrogenate, yielded 26.7 g. (97% yield) of m-amino-α-methylbenzyl alcohol which was 99.3% pure by GLC.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>[Ni].O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]([OH:12])[CH3:11]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
14.8 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 21/2 hours, work-up, by complete evaporation of the filtered hydrogenate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
yielded 26.7 g

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(C)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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